molecular formula C26H33Cl2N3 B1194907 Double green CAS No. 82-94-0

Double green

Cat. No.: B1194907
CAS No.: 82-94-0
M. Wt: 458.5 g/mol
InChI Key: DWCZIOOZPIDHAB-UHFFFAOYSA-L
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Description

The term “Double Green” refers to a compound or method that adheres to the principles of green chemistry and sustainability. This compound is often used in the context of environmentally friendly processes and materials, aiming to minimize the environmental impact and enhance the efficiency of chemical reactions. The “this compound” concept emphasizes the use of renewable resources, reduction of hazardous substances, and energy-efficient processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “Double Green” compounds typically involves green synthesis methods. One such method is the double emulsion-simple coacervation technique, which is used to synthesize chitosan microcapsules. This method employs plant-derived materials and avoids the use of volatile organic solvents . Another example is the green activation method, which uses citric acid and potassium ferrate as activators to transform sludge into activated carbon .

Industrial Production Methods: In industrial settings, the production of “this compound” compounds often involves large-scale processes that prioritize sustainability. For instance, the green activation method can be applied to carbonize sludge and treat dye wastewater in an environmentally friendly manner . These methods are designed to be scalable and efficient, ensuring minimal environmental impact while maintaining high production yields.

Chemical Reactions Analysis

Types of Reactions: “Double Green” compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by green catalysts and solvents to ensure eco-compatibility .

Common Reagents and Conditions: Common reagents used in these reactions include citric acid, potassium ferrate, and other environmentally benign substances. The reaction conditions are typically mild, avoiding extreme temperatures and pressures to reduce energy consumption and minimize the formation of hazardous by-products .

Major Products Formed: The major products formed from these reactions depend on the specific application. For example, the green activation method produces activated carbon with a high specific surface area and abundant functional groups, which can be used for adsorption applications .

Mechanism of Action

The mechanism of action of “Double Green” compounds varies depending on their specific application. Generally, these compounds exert their effects through environmentally friendly pathways that minimize the generation of hazardous by-products. For example, the green activation method involves the use of citric acid and potassium ferrate to activate carbon, enhancing its adsorption capacity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Uniqueness: “Double Green” compounds stand out due to their dual focus on green synthesis and environmental sustainability. They are designed to be both effective and eco-friendly, making them ideal for applications that require minimal environmental impact.

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZIOOZPIDHAB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889419
Record name Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2)
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Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green powder; [Mallinckrodt Baker MSDS]
Record name Methyl green
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CAS No.

82-94-0, 54327-10-5
Record name Methyl green
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Record name Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2)
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Record name Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2)
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Record name 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is meant by "double green" in the context of material science?

A1: "this compound" generally refers to materials or processes that are both environmentally friendly and economically viable. This can involve using renewable resources, minimizing waste and pollution, and creating products with improved performance and longevity. [, , , , ]

Q2: Can you provide examples of "this compound" materials in use?

A2: Several research papers highlight the use of plant-based materials like chitosan [] and cardanol [] as potential "this compound" alternatives. Chitosan, derived from crustacean shells, is explored for its antimicrobial properties in silver nanoparticle synthesis []. Cardanol, extracted from cashew nutshell liquid, shows promise as a biodegradable plasticizer for polylactide (PLA) [].

Q3: How is "this compound" relevant to the cocoa industry?

A3: In cocoa production, "this compound" signifies increasing yields while minimizing environmental impact. This involves adopting sustainable farming practices, using organic fertilizers, and integrating shade trees to promote biodiversity. [, , ]

Q4: What are the advantages of using tartaric acid esters as plasticizers for PLA?

A4: Tartaric acid esters, derived from renewable tartaric acid, demonstrate potential as "this compound" plasticizers for PLA due to their biodegradability and ability to enhance PLA's flexibility. Research indicates that esters with short alkyl groups can act as primary plasticizers, yielding blends with elastomeric properties at room temperature. []

Q5: How does the concept of "this compound" apply to waste management in the photovoltaic industry?

A5: In photovoltaic manufacturing, "this compound" emphasizes clean production processes and effective waste management. This includes minimizing fluoride emissions through advanced abatement systems and recycling valuable materials from end-of-life solar panels, as illustrated by the this compound Panel (DGP) process. [, ]

Q6: How can the use of "this compound" materials contribute to mitigating environmental pollution?

A6: By replacing conventional, often petroleum-based, materials with bio-based and biodegradable alternatives, "this compound" initiatives aim to reduce dependence on fossil fuels, minimize waste generation, and lower the overall environmental footprint of various industries. [, , , ]

Q7: What are the environmental concerns associated with conventional agricultural practices, and how can "this compound" approaches address them?

A7: Conventional agriculture often relies heavily on synthetic fertilizers, pesticides, and herbicides, which can lead to soil degradation, water contamination, and biodiversity loss. "this compound" approaches promote sustainable practices like green manuring, organic farming, and integrated pest management to mitigate these adverse effects. [, , ]

Q8: What are the challenges in implementing "this compound" practices, and how can they be overcome?

A8: Transitioning to "this compound" practices can face challenges such as higher upfront costs, lack of awareness among stakeholders, and the need for policy support and technological advancements. Overcoming these challenges requires collaborative efforts from researchers, policymakers, industries, and consumers to promote sustainable development. [, , ]

Q9: Can you elaborate on the concept of a "this compound dividend" in the context of renewable energy and sector coupling?

A9: A "this compound dividend" occurs when promoting renewable energy sources, like through subsidies, leads to emissions reductions in two ways. First, it directly shifts production factors from polluting industries to the cleaner electricity sector. Second, it indirectly reduces emissions by making electric power cheaper compared to fossil fuels, encouraging further adoption of electro-technology. []

Q10: What are some promising areas for future research in "this compound" materials and technologies?

A10: Future research can focus on developing high-performance bio-based materials with tailored properties, optimizing "this compound" processes for scalability and cost-effectiveness, and conducting comprehensive life cycle assessments to evaluate the environmental benefits of these innovations. [, , , , ]

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